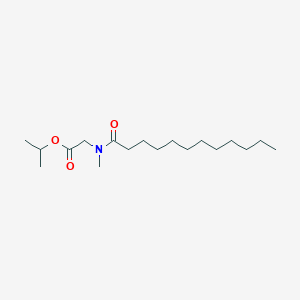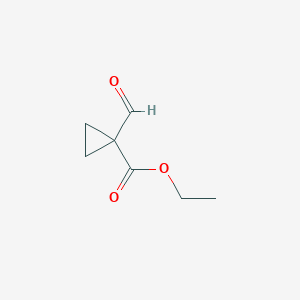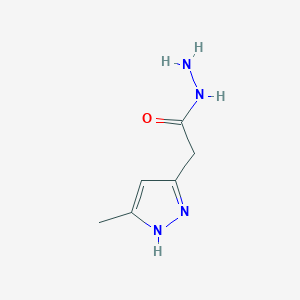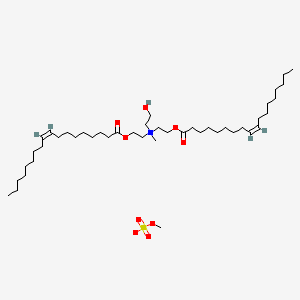
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid
Overview
Description
“4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid” is an organic compound . It is a white solid, although commercial samples can appear gray . It is slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups .
Molecular Structure Analysis
The molecular formula of “4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid” is C14H14N2O2 . It has a molecular weight of 242.27 . The structure consists of a benzene ring substituted with amino and carboxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid” include its molecular weight of 242.27 , and its solubility in water .Scientific Research Applications
Co-crystal Formation
- Co-crystal Characteristics : A study by Lemmerer & Bourne (2012) examines a co-crystal involving a compound similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, showing how it forms chains and ribbons through hydrogen bonding, indicating potential applications in molecular engineering and material sciences (Lemmerer & Bourne, 2012).
Luminescence and Stimuli-Responsive Properties
- Luminescent Compounds : Srivastava et al. (2017) reported on compounds with structures related to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, highlighting their luminescent properties in various solvents and stimuli-responsive behaviors. This suggests potential applications in optical materials and sensors (Srivastava et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Ji et al. (2016) synthesized a derivative of 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid and found it effective as a corrosion inhibitor for mild steel in acidic conditions. This highlights its potential in material protection and industrial applications (Ji et al., 2016).
Supramolecular Liquid Crystals
- Supramolecular Liquid Crystals : Naoum et al. (2010) explored hydrogen-bonding interactions between compounds similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, leading to the formation of supramolecular liquid crystals. This research can be leveraged in advanced material science, especially in the field of liquid crystal displays and photonic materials (Naoum et al., 2010).
Fluorescent Sensors
- Fluorescent Zn(II) Sensors : Nolan et al. (2006) described the synthesis of fluorescent sensors with structural similarities to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, indicating its potential application in biological imaging and metal ion detection [(Nolan et al., 2006)](https://consensus.app/papers/midrange-affinity-fluorescent-znii-sensors-zinpyr-family-nolan/6fc642c930bb5ebb8db8f471d978e210/?utm_source=chatgpt).
Complexation and Structural Analysis
- Metal Complexation : Woodburn et al. (2010) studied complexes formed with compounds like 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, revealing their potential for developing new coordination compounds in chemistry and material science applications (Woodburn et al., 2010).
Synthesis and Structural Investigation
- Organostannyl Esters Synthesis : Tzimopoulos et al. (2010) synthesized triorganostannyl esters using compounds structurally related to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, contributing to research in organometallic chemistry and potential industrial applications (Tzimopoulos et al., 2010).
Antimicrobial Activities
- Schiff Base Ligands and Metal Complexes : Kalshetty et al. (2013) explored the antimicrobial activities of Schiff base ligands and metal complexes derived from substances structurally similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, indicating its potential in developing new antimicrobial agents (Kalshetty et al., 2013).
Tautomeric Polymorphism
- Metal Ion Directed Polymorphism : Mandal & Patel (2017) studied the tautomeric polymorphism in metal complexes of compounds related to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, offering insights into the design of novel materials with unique properties (Mandal & Patel, 2017).
Applications in Solar Cells
- Photophysical Investigation : Zhang & Wang (2018) conducted a study on a molecule structurally similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, exploring its potential application in solar cell technology, especially in improving the efficiency and stability of perovskite solar cells (Zhang & Wang, 2018).
properties
IUPAC Name |
4-[(pyridin-2-ylmethylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADGKIOACDCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)


![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)







